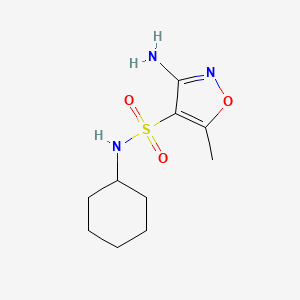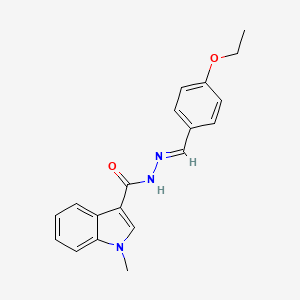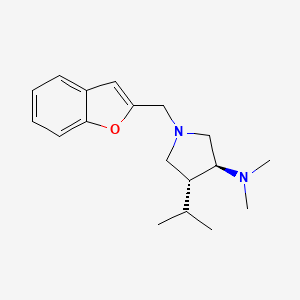
4-chloro-N-(2-cyanophenyl)-N-(1H-1,2,4-triazol-1-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a chemical entity that has been synthesized and studied for its unique structural and chemical characteristics.
Synthesis Analysis
- Synthesis of related compounds involves cyclocondensations with various reactants like hydrazine hydrate, phenylhydrazine, and benzamidine, as observed in the synthesis of phosphonium salts derived from 1,2,4-triazole or 1,3,5-triazine (Brovarets et al., 2004).
Molecular Structure Analysis
- The molecular structure of similar compounds has been determined through methods like X-ray diffraction, illustrating the arrangement and bonding of atoms within the molecule (Odame et al., 2020).
Chemical Reactions and Properties
- Related compounds exhibit various chemical reactions based on their functional groups. For instance, the ylide formed in the synthesis process can react with hydrogen chloride and phosphorus pentachloride (Brovarets et al., 2004).
Physical Properties Analysis
- The physical properties of such compounds can be inferred from their crystal structure, solubility, melting point, and other measurable physical characteristics. X-ray crystallography provides detailed insights into the crystal structure (Odame et al., 2020).
Propiedades
IUPAC Name |
4-chloro-N-(2-cyanophenyl)-N-(1,2,4-triazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-15-7-5-13(6-8-15)17(24)23(12-22-11-20-10-21-22)16-4-2-1-3-14(16)9-19/h1-8,10-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYFOQIQQILSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N(CN2C=NC=N2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-cyanophenyl)-N-(1,2,4-triazol-1-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5534134.png)
![N-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5534141.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5534142.png)
![3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5534146.png)
![N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5534155.png)
![N-2-pyridinyl-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B5534166.png)
![butyl (4aS*,7aR*)-4-(2-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5534177.png)

![6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534186.png)




